molecular formula C9H9BrO2 B1267203 5-Bromo-2-ethoxybenzaldehyde CAS No. 79636-94-5

5-Bromo-2-ethoxybenzaldehyde

Cat. No.: B1267203
CAS No.: 79636-94-5
M. Wt: 229.07 g/mol
InChI Key: NFCBVQSSJAXEJD-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxybenzaldehyde: is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is characterized by the presence of a bromine atom at the fifth position and an ethoxy group at the second position on a benzaldehyde ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxybenzaldehyde typically involves the bromination of 2-ethoxybenzaldehyde. The reaction is carried out by mixing 2-ethoxybenzaldehyde with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-ethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology: In biological research, this compound is used as a starting material for the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays .

Medicine: This compound is used in the development of new drugs and therapeutic agents. It serves as a precursor for the synthesis of compounds with potential medicinal properties, including anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a reagent in various chemical processes. It is also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxybenzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-ethoxybenzaldehyde is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct reactivity and solubility properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

5-bromo-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCBVQSSJAXEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229817
Record name 5-Bromo-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79636-94-5
Record name 5-Bromo-2-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79636-94-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethoxybenzaldehyde
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Record name 79636-94-5
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Record name 5-Bromo-2-ethoxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID20229817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-ethoxybenzyl alcohol (2.78 g, 12.0 mmol) and pyridinium dichromate (4.51 g, 12.0 mmol) in 120 ml of CH2Cl2 was stirred at RT for 6 h. The mixture was filtered, washed with H2O, 0.5 N HCl and brine and dried over Na2SO4. The product was purified by silica gel column chromatography (EtOAc/petroleum ether 10:100) to give 5-bromo-2-ethoxybenzaldehyde.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In DMF (150 ml) was dissolved 5-bromosalicylaldehyde (18.6 g). To the mixture was added at room temperature potassium carbonate (16.6 g) and then was added iodoethane (17.3 ml), and the mixture was stirred at 90° C. for 3 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=8/1) to give 5-bromo-2-ethoxybenzaldehyde (17.2 g).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.6 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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